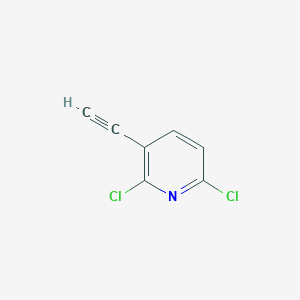

2,6-Dichloro-3-ethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUQYDCESYCSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 3 Ethynylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity at Pyridine (B92270) Halogen Sites

The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic aromatic substitution, particularly when substituted with strong electron-withdrawing groups like halogens. In 2,6-dichloro-3-ethynylpyridine, both the ring nitrogen and the ethynyl (B1212043) group influence the electron distribution, thereby affecting the reactivity of the C2 and C6 positions towards nucleophilic attack.

The regioselectivity of SNAr reactions on 3-substituted 2,6-dichloropyridines is a subject of detailed investigation. The outcome of the substitution, whether it occurs at the C2 or C6 position, is governed by a combination of electronic and steric factors. The pyridine nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In 2,6-dichloropyridine (B45657) systems, both chlorine atoms are at activated positions.

The substituent at the 3-position plays a crucial role in directing the incoming nucleophile. Electron-withdrawing groups, such as a nitro group, can further activate both the C2 and C6 positions. For instance, in the case of 2,6-dichloro-3-nitropyridine, the nitro group's inductive effect makes the ortho C2 position more electron-deficient and thus more susceptible to nucleophilic attack, potentially leading to kinetically controlled products. stackexchange.com Conversely, the thermodynamic product might favor substitution at the C6 position, which is para to the nitro group. stackexchange.com

While direct studies on the 3-ethynyl substituent are less common, parallels can be drawn from systems with other substituents. For example, studies on 2,4-dichloropyrimidines show that the regioselectivity is highly sensitive to substituents on the ring. wuxiapptec.com An electron-donating group at C6 can reverse the typical C4 selectivity to favor the C2 position. wuxiapptec.com In the case of this compound, the ethynyl group's electron-withdrawing character is expected to influence the relative electrophilicity of the C2 and C6 carbons. Computational models, such as those using Lowest Unoccupied Molecular Orbital (LUMO) analysis and electrostatic potential (ESP) maps, are powerful tools for predicting the site of SNAr reactions. wuxiapptec.comchemrxiv.org These models often reveal that the carbon atom with the more positive electrostatic potential is the favored site for nucleophilic attack.

A study on 3-substituted 2,6-dichloropyridines reacting with 1-methylpiperazine (B117243) found that regioselectivity did not correlate with lipophilicity or inductive effects but showed a statistically significant correlation with the Verloop steric parameter B1, indicating that steric hindrance can be a determining factor. researchgate.net

The choice of solvent can significantly influence the rate and regioselectivity of SNAr reactions. acsgcipr.orgrsc.org Dipolar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used as they can solvate the cationic species and generally accelerate SNAr reactions. acsgcipr.org However, in cases with multiple reactive sites, such solvents can sometimes lead to over-reaction. acsgcipr.org Greener solvents, including water, have also been shown to be effective for SNAr reactions on heteroaryl chlorides, sometimes providing higher yields and cleaner reaction profiles. nih.gov

The ability of a solvent to act as a hydrogen-bond donor or acceptor can be a critical determinant of regioselectivity. A detailed study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in 21 different solvents demonstrated that the regioselectivity for the 2-position could be accurately predicted using the Kamlet–Taft equation. researchgate.net This analysis revealed that the selectivity was primarily correlated with the solvent's hydrogen-bond acceptor ability (β parameter). researchgate.net For example, a 16:1 regioselectivity for the C2 isomer in dichloromethane (B109758) (DCM, a poor hydrogen-bond acceptor) could be inverted to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (B87167) (DMSO, a strong hydrogen-bond acceptor). researchgate.net This highlights the profound impact of solvent choice on directing the outcome of nucleophilic substitution on this class of compounds.

| Solvent | Kamlet-Taft β Parameter | Observed Regioselectivity (C2:C6 Isomer Ratio) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16:1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1:2 |

Reactivity of the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group is a site of high electron density, making it susceptible to electrophilic additions and a versatile handle for cyclization reactions.

The hydrohalogenation of alkynes is a fundamental reaction, though it can be less straightforward than the corresponding reaction with alkenes due to the lower stability of the intermediate vinyl cation. nih.govmasterorganicchemistry.com However, in the case of ethynylpyridines, a unique mechanism is operative. nih.govacs.org

The reaction is initiated by the protonation of the basic pyridine nitrogen by the hydrohalic acid (HX). nih.govacs.org This formation of a pyridinium (B92312) salt significantly increases the electrophilicity of the attached ethynyl group. nih.govacs.org The halide anion, now acting as the counterion, is held in close proximity to the activated triple bond. This spatial arrangement facilitates a nucleophilic attack of the halide on the ethynyl group, leading to the formation of a (2-haloethenyl)pyridine derivative in high yield. nih.govacs.org This mechanism suggests that the addition is more of an intramolecular nucleophilic attack within a salt complex rather than a classical intermolecular electrophilic addition. acs.org Evidence for this includes the observation that the reaction proceeds efficiently even at high dilution. acs.org

This protocol is effective for hydrochlorination, hydrobromination, and hydroiodination. nih.govacs.org A key feature of this reaction is its high selectivity; typically, only the monoadduct is formed, as the resulting haloalkene is less reactive than the starting alkyne, preventing a second hydrohalogenation. acs.org The stereochemical outcome of the addition (syn or anti) can be influenced by reaction conditions, though specific outcomes for this compound require empirical determination.

The ethynyl group is a powerful functional group for constructing more complex molecular architectures through cyclization reactions. In the context of this compound, the acetylene (B1199291) can participate in cyclizations following an initial SNAr reaction.

One synthetic strategy involves a cascade sequence where a nucleophile first displaces one of the chlorine atoms via SNAr, followed by an intramolecular cyclization involving the newly introduced nucleophile and the ortho ethynyl group. rsc.org For example, reaction with a primary amine or a phenol (B47542) could lead to a 2-amino- or 2-oxy-substituted intermediate, which can then undergo a 5-endo-dig cyclization to furnish fused heterocyclic systems like indoles or benzofurans, respectively. rsc.org In this process, the acetylene moiety serves a dual purpose: it first acts as an electron-withdrawing group to activate the pyridine ring for the initial SNAr step, and then it becomes an integral part of the newly formed five-membered ring. rsc.org Such transition-metal-free cascade reactions represent an efficient method for building molecular complexity. rsc.org

Palladium-catalyzed reactions are also widely used for constructing heterocyclic compounds via cyclization involving alkyne functionalities. mdpi.com These methods can facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, opening avenues for diverse intermolecular and intramolecular cyclization pathways starting from this compound. mdpi.com

Ligand Exchange and Complexation Chemistry

The this compound molecule possesses multiple potential coordination sites, primarily the pyridine nitrogen atom, which can act as a Lewis base. This allows it to function as a ligand in coordination complexes with various transition metals. The formation of such complexes involves the displacement of existing ligands on the metal center in a ligand exchange reaction.

Rhodium(III), for example, readily forms stable octahedral complexes with N-donor ligands. whiterose.ac.ukresearchgate.net It is conceivable that this compound could coordinate to a metal center like RhCl₃·3H₂O, displacing water or chloride ligands to form a new complex. whiterose.ac.ukresearchgate.net The electronic properties of the pyridine ring, modulated by the chloro and ethynyl substituents, would influence the stability and reactivity of the resulting metal complex.

Furthermore, the ethynyl group itself can participate in coordination through its π-system, potentially leading to more complex bonding modes or acting as a bridge between two metal centers. The presence of both a strong σ-donating nitrogen site and a π-acidic alkyne moiety makes this compound a potentially interesting candidate for designing catalysts or functional organometallic materials. The stability of these complexes in solution and their susceptibility to further ligand exchange would be crucial factors in their potential applications. whiterose.ac.uk

Radical and Oxidative Processes Involving Ethynylpyridines

The reactivity of ethynylpyridines in radical and oxidative processes is a subject of significant interest due to the potential for constructing complex heterocyclic systems. The electron-withdrawing nature of the pyridine ring, coupled with the reactivity of the ethynyl group, allows for a variety of transformations. Mechanistic investigations into these reactions provide valuable insights into the behavior of these molecules and enable the development of novel synthetic methodologies.

Research in this area has explored the reactivity of pyridinium salts, which are activated towards radical attack. For instance, the radical alkylation of N-methoxypyridinium salts has been demonstrated to be an effective method for the functionalization of the pyridine ring. Highly electrophilic pyridinium salts, such as those derived from 2,6-dichloropyridine, have been shown to react efficiently with secondary and tertiary radicals. nih.gov

In a study on the radical chain monoalkylation of pyridines, N-methoxypyridinium salts were reacted with alkyl radicals generated from various precursors. The reaction proceeds under neutral conditions, avoiding the need for an acid to activate the heterocycle. The proposed mechanism involves the addition of the alkyl radical to the N-methoxypyridinium cation, forming a radical cation intermediate. Subsequent rearomatization occurs through the loss of a proton and elimination of a methoxyl radical, which propagates the chain reaction. nih.gov

While specific studies on the radical and oxidative processes of this compound are limited, the behavior of related compounds provides a basis for understanding its potential reactivity. The presence of the dichloro substitution pattern enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic and radical attack.

The following table summarizes the findings from a study on the radical alkylation of N-methoxypyridinium salts, including a dichloro-substituted example, which serves as a model for the potential reactivity of this compound derivatives.

| Entry | Pyridinium Salt | Radical Source (Alkyl Iodide) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,6-dichloro-N-methoxypyridinium salt | Cyclohexyl iodide | 4-cyclohexyl-2,6-dichloropyridine | 75 |

| 2 | 2,6-dichloro-N-methoxypyridinium salt | Adamantyl iodide | 4-(1-adamantyl)-2,6-dichloropyridine | 88 |

These results demonstrate the feasibility of radical additions to highly electrophilic dichloropyridinium systems. The ethynyl group in this compound would likely influence the regioselectivity of such radical additions and could itself participate in subsequent radical cyclization or oxidative coupling reactions, leading to the formation of fused heterocyclic structures. Further mechanistic investigations are needed to fully elucidate the pathways of these complex transformations.

Derivatization Strategies and Scaffold Functionalization of 2,6 Dichloro 3 Ethynylpyridine

Diversification through Click Chemistry

The ethynyl (B1212043) group of 2,6-dichloro-3-ethynylpyridine serves as a versatile handle for the introduction of a wide array of molecular fragments through "click" reactions. These reactions are characterized by their high efficiency, mild reaction conditions, and high yields, making them ideal for the rapid generation of diverse compound libraries.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. stackexchange.com This reaction proceeds under mild conditions, often in aqueous solvents, and provides excellent yields of the desired triazole product. The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or a pharmacophore in biologically active molecules. The reaction of this compound with various organic azides in the presence of a copper(I) catalyst would be expected to yield a library of novel 4-(2,6-dichloropyridin-3-yl)-1H-1,2,3-triazoles, each bearing a unique substituent introduced via the azide (B81097) component.

Table 1: Representative Azides for CuAAC with this compound

| Azide Compound | Potential Application of Resulting Triazole |

| Benzyl azide | Introduction of a simple aromatic moiety |

| Azidoacetic acid | Incorporation of a carboxylic acid functionality for further derivatization |

| 1-Azido-4-fluorobenzene | Introduction of an electron-withdrawing group |

| 4-Azidoaniline | Incorporation of a primary amine for subsequent reactions |

Formation of Multidentate Ligands via Click Chemistry

The CuAAC reaction can be strategically employed to synthesize multidentate ligands by reacting this compound with azide-functionalized chelating agents. This approach allows for the modular construction of ligands with tailored coordination properties. For instance, the reaction with an azide-containing bipyridine or phenanthroline derivative would generate a tridentate ligand incorporating the dichloropyridyl-triazole moiety. Such ligands are of significant interest in coordination chemistry for the development of novel metal complexes with potential applications in catalysis, sensing, and materials science. The triazole ring itself can act as a coordinating N-donor, further enhancing the denticity of the resulting ligand.

Introduction of Bioisosteric and Electron-Donating/Withdrawing Substituents

The chlorine atoms on the pyridine (B92270) ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr), providing a direct route for the introduction of a wide range of functional groups. This allows for the fine-tuning of the molecule's electronic properties and the introduction of bioisosteric replacements for the chlorine atoms.

The regioselectivity of these substitution reactions can often be controlled. In related 2,6-dichloropyridine (B45657) systems bearing an electron-withdrawing group at the 3-position, such as a nitro group, nucleophilic attack is often favored at the C2 position due to the strong inductive electron withdrawal. A similar preference might be anticipated for this compound, allowing for selective monosubstitution.

Table 2: Examples of Nucleophiles for SNAr Reactions

| Nucleophile | Introduced Substituent | Effect on Electronic Properties |

| Sodium methoxide | Methoxy (B1213986) group | Electron-donating |

| Ammonia | Amino group | Electron-donating |

| Sodium thiophenoxide | Phenylthio group | Can act as a linking group |

| Sodium cyanide | Cyano group | Electron-withdrawing |

Coupling Reactions for Extended Conjugated Systems

The terminal alkyne functionality of this compound is a key reactive site for the construction of extended π-conjugated systems through various cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool in this context.

By reacting this compound with a variety of aryl halides, a diverse range of 3-(arylethynyl)-2,6-dichloropyridines can be synthesized. These extended conjugated systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties can be tuned by the choice of the coupled aryl group.

Table 3: Potential Aryl Halides for Sonogashira Coupling

| Aryl Halide | Resulting Conjugated System | Potential Application Area |

| Iodobenzene | 2,6-Dichloro-3-(phenylethynyl)pyridine | Basic building block for larger systems |

| 4-Iodoaniline | 4-((2,6-Dichloropyridin-3-yl)ethynyl)aniline | Precursor for dye synthesis |

| 1-Bromo-4-nitrobenzene | 2,6-Dichloro-3-((4-nitrophenyl)ethynyl)pyridine | Non-linear optical materials |

| 9-Bromophenanthrene | 9-((2,6-Dichloropyridin-3-yl)ethynyl)phenanthrene | Organic electronics |

Selective Manipulation of Halogen and Ethynyl Groups for Multifunctionalization

The presence of three distinct reactive sites on the this compound scaffold—the two chlorine atoms and the terminal alkyne—opens up possibilities for sequential and selective functionalization to create highly complex and multifunctional molecules. The differential reactivity of these groups can be exploited to achieve regioselective derivatization.

For instance, the ethynyl group can be selectively protected, for example, as a trimethylsilyl (B98337) (TMS) derivative, to allow for the initial modification of the chloro substituents via SNAr reactions. Subsequent deprotection of the alkyne would then allow for its participation in reactions such as CuAAC or Sonogashira coupling.

Conversely, the alkyne can be reacted first, for example, in a Sonogashira coupling. The electronic properties of the newly introduced aryl group could then influence the reactivity and regioselectivity of subsequent nucleophilic substitution at the chloro-positions. The relative reactivity of the C2 and C6 chlorine atoms can also be influenced by the nature of the nucleophile and the reaction conditions, potentially allowing for the stepwise introduction of two different substituents. This stepwise approach enables the synthesis of highly tailored molecules with precise control over the substitution pattern.

Computational Chemistry and Advanced Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties and reactivity.

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods can provide highly accurate predictions of various molecular properties. These calculations can determine properties such as dipole moment, polarizability, and vibrational frequencies. For 2,6-dichloro-3-ethynylpyridine, these calculations would quantify its polarity and predict its infrared (IR) spectrum, which is based on molecular vibrations.

Below is a hypothetical table of molecular properties for this compound that could be generated from quantum chemical calculations.

| Property | Predicted Value | Unit |

| Molecular Weight | 186.01 | g/mol |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Ionization Potential | Value | eV |

| Electron Affinity | Value | eV |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not available in the searched literature.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the structure of a synthesized compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra would confirm the connectivity of atoms in this compound. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the acetylenic proton, with chemical shifts influenced by the surrounding electronegative atoms. The ¹³C NMR spectrum would show signals for each unique carbon atom in the pyridine (B92270) ring and the ethynyl (B1212043) group.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected signals would include the C≡C stretching vibration of the ethynyl group, C-Cl stretching vibrations, and various C-H and C-N stretching and bending modes of the pyridine ring.

Mass Spectrometry (MS) : Mass spectrometry would determine the molecule's mass-to-charge ratio, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of chlorine atoms or other fragments.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two distinct aromatic protons and one acetylenic proton. Chemical shifts and coupling constants would be indicative of their positions on the ring. |

| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring and the two carbons of the ethynyl group. |

| IR | Characteristic absorption bands for C≡C stretch (around 2100-2260 cm⁻¹), C-H (alkyne) stretch (around 3300 cm⁻¹), C-Cl stretches, and aromatic C=C/C=N stretches. |

| MS | A molecular ion peak corresponding to the molecular weight of C₇H₃Cl₂N, showing a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Note: Specific peak locations (ppm or cm⁻¹) are not available in the searched literature and would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons in the molecule. The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other, while the acetylenic proton should appear as a singlet as it lacks adjacent protons for coupling. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring would deshield the aromatic protons, shifting them downfield.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-4 | ~7.6 - 8.0 | Doublet (d) |

| H-5 | ~7.3 - 7.7 | Doublet (d) |

Note: Expected values are based on general principles and data for similar structures, such as 3-ethynylpyridine and 2,6-dichlorophenylacetylene. Actual experimental values may vary.

¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display seven unique signals, one for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent atoms (N, Cl) and the hybridization of the carbon atoms (sp² for the ring, sp for the ethynyl group). The carbons bonded to the chlorine atoms (C-2, C-6) are expected at a significant downfield shift.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~140 - 145 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

| Acetylenic C (C≡CH) | ~80 - 85 |

Note: Expected values are based on general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₇H₃Cl₂N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The presence of two chlorine atoms gives rise to a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms) with a distinctive intensity ratio of approximately 9:6:1.

Predicted Isotopic Pattern for Molecular Ion

| Ion | Description | Calculated Mass (Da) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₇H₃(³⁵Cl)₂N | 170.9697 | 100% |

| [M+2]⁺ | C₇H₃(³⁵Cl)(³⁷Cl)N | 172.9668 | ~65% |

Fragmentation analysis would likely show the loss of a chlorine radical ([M-Cl]⁺), followed by the elimination of acetylene (B1199291) or hydrogen cyanide, which are common fragmentation pathways for pyridine and ethynyl-containing compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands identifying its key functional groups.

The most distinctive peaks would be from the ethynyl group. A sharp, weak absorption around 3300 cm⁻¹ is expected for the terminal alkyne C-H stretch (ν≡C-H). The carbon-carbon triple bond stretch (νC≡C) would appear as a weak to medium absorption in the 2100-2260 cm⁻¹ region. Vibrations associated with the dichloropyridine ring would also be present, including aromatic C-H stretching just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretches are typically found in the fingerprint region, below 850 cm⁻¹.

Expected IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Sharp, Weak |

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

UV/Vis and Fluorescence Spectroscopy

UV/Vis spectroscopy provides information about electronic transitions within a molecule. The π-conjugated system of the pyridine ring and the ethynyl substituent in this compound is expected to absorb UV radiation, corresponding to π → π* transitions. The exact absorption maximum (λ_max) would need to be determined experimentally, but it is anticipated to lie in the ultraviolet region of the electromagnetic spectrum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, it is not a universal property. If this compound is fluorescent, it would exhibit an emission spectrum at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). Experimental investigation is required to determine if the compound exhibits any significant luminescence.

Rotational Spectroscopy for Gas-Phase Structure

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed structural model, providing precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-stacking.

While crystallographic data for this compound itself is not publicly available, studies on closely related molecules like 2,6-Dichloro-3-nitropyridine demonstrate the level of detail this technique provides. researchgate.net For that compound, analysis revealed a planar pyridine ring and specific short-range intermolecular contacts. researchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state properties and intermolecular forces.

Advanced Applications in Chemical Research

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The 2,6-disubstituted pyridine (B92270) framework is a foundational element in the design of chelating ligands. The predictable geometry and coordination properties of the pyridine nitrogen, combined with the synthetic versatility of the chloro and ethynyl (B1212043) substituents in 2,6-dichloro-3-ethynylpyridine, provide a robust platform for creating bidentate, tridentate, and polydentate ligands. These ligands are instrumental in the construction of sophisticated metal complexes and novel supramolecular structures.

Bidentate Pyridyl Ligands for Metal Complexes

Bidentate ligands derived from this compound can be synthesized through selective modification of its functional groups. One synthetic route involves the functionalization of the 3-ethynyl group via reactions such as Sonogashira coupling or click chemistry to introduce a second donor atom. Simultaneously, one of the chloro groups at the 2- or 6-position can be substituted with another coordinating moiety, or the pyridine nitrogen itself can serve as the second point of coordination.

For instance, coupling the ethynyl group with another pyridyl unit can yield a bipyridine-type ligand. The resulting ligands can coordinate with various metal ions, including silver(I), to form complexes with specific geometries. In related systems, such as those using 2′,6′-difluoro-2,3′-bipyridine, the Ag(I) ion coordinates to two pyridine nitrogen atoms, resulting in a distorted trigonal-planar geometry nih.gov. The electronic properties and coordination behavior of such ligands can be finely tuned by the remaining chloro substituent, influencing the photophysical and catalytic properties of the resulting metal complexes.

Tridentate and Polydentate Pyridyl-Based Ligands

The 2,6-dichloro arrangement is an ideal precursor for synthesizing tridentate "pincer" ligands, which are highly valued for their ability to impart stability and control reactivity at a metal center. By replacing both chloro groups with other donor groups, a classic NNN tridentate coordination pocket is formed with the central pyridine nitrogen. For example, nucleophilic substitution of the chlorine atoms with pyrazolyl or other nitrogen-containing heterocycles leads to the formation of robust tridentate scaffolds mdpi.com.

These ligands can coordinate to a variety of transition metals, including ruthenium(II), iron(II), palladium(II), and thallium(III) mdpi.comrsc.orgnih.gov. The resulting complexes often exhibit distorted octahedral or other well-defined geometries nih.gov. The ethynyl group at the 3-position remains available for post-synthetic modification, allowing for the attachment of functional groups to influence solubility, electronic properties, or to tether the complex to a surface. The design of these ligands is crucial for applications ranging from light-harvesting devices to catalysis rsc.org.

Integration into Supramolecular Architectures (e.g., Cages, Rhomboids, Triangles)

Coordination-driven self-assembly utilizes the predictable bonding angles of metal ions and the defined geometry of organic ligands to construct complex, nanometer-sized supramolecular structures nih.govoup.com. Ligands derived from this compound are excellent candidates for this "bottom-up" approach. By transforming the two chloro groups into coordinating sites, the pyridine core can act as a linear or bent linker.

When combined with square-planar metals like palladium(II) or platinum(II), which provide 90° or 180° angles, these pyridyl ligands can direct the self-assembly of discrete architectures such as molecular squares, cages, and rhomboids nih.govhomkat.nlnih.govacs.org. The asymmetry introduced by the 3-ethynyl substituent can lead to the formation of a mixture of isomers in the final assembly, although steric interactions can be exploited to favor the formation of a single isomer nih.gov. The cavities within these self-assembled cages can encapsulate guest molecules, leading to applications in molecular recognition, drug delivery, and catalysis within confined spaces oup.comnih.gov.

Catalysis

The ability to systematically modify the structure of ligands is central to the development of efficient and selective transition metal catalysts nih.gov. This compound serves as a precursor to a wide array of pyridyl ligands whose steric and electronic properties can be tailored for specific catalytic applications.

Ligand Design for Transition Metal Catalysis (e.g., Cu, Pd, Pt, Ir, Ru)

Pyridyl-based ligands are ubiquitous in transition metal catalysis due to their strong σ-donating ability and tunable electronic properties nih.govresearchgate.net. By modifying this compound, ligands can be designed to enhance the stability and reactivity of catalytic metal centers such as palladium, ruthenium, iridium, and copper researchgate.netslideshare.netresearchgate.net.

For palladium(II) catalysis, nitrogen-based ligands are known to facilitate the reoxidation of Pd(0) to Pd(II) in aerobic cycles and are often more stable to air and moisture than phosphine (B1218219) ligands acs.org. The electronic properties of the pyridine ligand, influenced by substituents, directly impact the catalytic activity. For instance, more basic ligands can enhance the yield in certain Pd(II)-catalyzed reactions nih.gov. Ligands derived from the title compound can be used in a range of palladium-catalyzed reactions, including cross-coupling and dehydrogenation acs.orgnih.gov. Similarly, tridentate ligands are used to create well-defined ruthenium(II) complexes for applications in photoredox catalysis rsc.org. The versatility of the precursor allows for the creation of ligands suitable for a broad spectrum of catalytic transformations.

Applications in Oxidative Dehydrogenation and Hydroamination Reactions

Oxidative Dehydrogenation: Palladium-catalyzed oxidative dehydrogenation is a powerful method for introducing unsaturation into organic molecules. This process often involves the formation of a C-bound Pd enolate followed by β-hydride elimination nih.gov. The efficiency and selectivity of these reactions are highly dependent on the ligand environment around the palladium center. Ligands synthesized from this compound can be used to modulate the reactivity of the catalyst, enabling the dehydrogenation of ketones, esters, and heteroarenes under specific conditions nih.gov. The use of nitrogen-based ligands in conjunction with an oxidant allows for the formation of C–C and C–X bonds in one-pot procedures nih.gov.

Hydroamination: The addition of an N-H bond across an alkene, known as hydroamination, is an atom-economical method for synthesizing amines. Iridium and rhodium complexes are particularly effective catalysts for this transformation nih.gov. The catalytic cycle often proceeds through the oxidative addition of the N-H bond to the metal center, followed by migratory insertion nih.gov. The choice of ligand is critical for controlling the regioselectivity and enantioselectivity of the reaction nih.govacs.orgrsc.org. Pyridine-containing ligands, such as PyBox, have been explored in these systems acs.org. Ligands derived from this compound can be designed to create specific chiral environments or electronic properties at the metal center, influencing the outcome of the hydroamination of various alkenes, including challenging internal and unactivated olefins rsc.orgresearchgate.net.

Table of Catalyst Performance in Hydroamination Reactions

This table summarizes the performance of representative iridium-catalyzed hydroamination systems, illustrating the types of transformations where ligands derived from this compound could be applied.

| Catalyst System | Substrate | Nucleophile | Product Type | Yield (%) | Selectivity |

| [Ir(cod)Cl]₂ / Ligand / LiI nih.gov | Allyl Amine | Aniline | 1,2-Diamine | Good-Exc. | High Regioselectivity |

| [Ir(coe)₂Cl]₂ / Chiral Ligand / NaBArF acs.org | Bicyclic Alkene | Amide | Chiral Amine | High | High Enantioselectivity |

| Iridium Catalyst rsc.org | Homoallylic Amine | Arylamine | 1,4-Diamine | Fair-Exc. | High Regioselectivity |

Organocatalysis and Nucleophilicity Enhancement

The unique electronic properties of the this compound scaffold, characterized by an electron-deficient pyridine ring, make it a subject of interest for applications in catalysis. The two chlorine atoms are strong electron-withdrawing groups, which significantly influences the reactivity of the pyridine ring. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

In the context of nucleophilicity, the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles like 1-methylpiperazine (B117243) has been studied. The regioselectivity of such reactions is kinetically controlled. stackexchange.com While the nitro group at the 3-position strongly activates the C-2 and C-6 positions for nucleophilic attack through resonance, the inductive effect of the substituent is also a critical factor. stackexchange.com For instance, in the reaction of 2,6-dichloro-3-nitropyridine, the inductive electron-withdrawing nature of the nitro group renders the ortho C-2 position more electron-deficient and thus more prone to nucleophilic attack. stackexchange.com The steric hindrance from the 3-substituent also plays a role, though it is often secondary to electronic effects in SNAr reactions. stackexchange.com The choice of solvent can also significantly influence the regioselectivity of these nucleophilic substitution reactions. researchgate.net

Medicinal Chemistry Research Scaffold Exploration

The this compound core is a valuable starting point in medicinal chemistry due to its rigid structure and the presence of two distinct reactive sites: the chlorine atoms for substitution reactions and the ethynyl group for coupling reactions.

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. For pyridine-based derivatives, SAR analysis has shown that the type, number, and position of substituents can dramatically affect biological activity. nih.gov For instance, in a series of anticancer pyridine derivatives, increasing the number of methoxy (B1213986) (O-CH3) groups was found to correlate with increased antiproliferative activity, as indicated by lower IC50 values. nih.gov The introduction of halogens (like chlorine), amino groups, and additional ring structures also significantly modulates the compound's efficacy. nih.gov

The 2,6-diaminopyridine (B39239) moiety, which can be synthesized from a dichloropyridine precursor, has been identified as a key structural component for inhibiting the aggregation of Aβ peptides, a process implicated in Alzheimer's disease. nih.gov SAR studies on these compounds revealed that molecules containing three 2,6-disubstituted pyridine units connected by linkers showed the most potent inhibitory effects. nih.gov

Table 1: SAR Findings for Pyridine Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Increased number of O-CH3 groups | Increased antiproliferative activity | nih.gov |

| Introduction of halogens, NH2, OH groups | Modulates antiproliferative activity | nih.gov |

| Incorporation of 2,6-diaminopyridine moiety | Key for inhibiting Aβ aggregation | nih.gov |

Mechanistic Probes for Biological Target Interactions (e.g., mGlu5, P2Y12, nAChR, PDE, Kinase Inhibition, DNA Binding)

The this compound scaffold serves as a key intermediate for synthesizing probes to investigate various biological targets.

mGlu5 Receptor: The ethynyl group is frequently used to synthesize antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. For example, 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a potent, noncompetitive mGlu5 antagonist. nih.gov Derivatives like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine were developed from MPEP to improve properties such as selectivity and aqueous solubility. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine scaffold is integral to molecules targeting nAChRs. Modifications to the pyridine ring can produce compounds with a range of activities, from antagonism to positive allosteric modulation. mdpi.comnih.govnih.gov For instance, 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which feature a pyridine ring, have been synthesized and shown to act as high-affinity antagonists at α4β2-nAChRs. nih.gov Positive allosteric modulators (PAMs) of nAChRs have potential therapeutic applications in treating schizophrenia and cognitive disabilities. mdpi.com

Kinase Inhibition: Pyridine and pyrimidine (B1678525) derivatives are common scaffolds for kinase inhibitors, which are a major class of anticancer drugs. nih.goved.ac.ukmdpi.com These scaffolds often act as hinge-binding cores, occupying the ATP-binding pocket of the kinase. nih.gov The this compound intermediate can be elaborated through reactions like the Sonogashira coupling to create complex molecules that target specific kinases. For example, a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were developed as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. mdpi.com

DNA Binding: While many pyridine derivatives are designed to interact with proteins, some have been shown to bind to DNA. Dihydrazone pyrimidine derivatives, for instance, have been synthesized and evaluated for their antitumor activity, which is linked to their ability to interact with DNA. nih.gov Molecular docking studies suggest that the pyrimidine group can insert between the base pairs of DNA. nih.gov Similarly, certain dichloro(diimine)zinc(II) complexes containing pyridine-based ligands are thought to exert their anticancer effects through DNA intercalation. mdpi.com

Scaffold Optimization for Metabolic Stability and Binding Affinity

A critical aspect of drug development is optimizing a lead scaffold to improve its pharmacokinetic properties, such as metabolic stability, and its pharmacodynamic properties, like binding affinity.

Metabolic Stability: One common strategy to enhance metabolic stability is "scaffold hopping," where a metabolically labile part of a molecule is replaced with a more robust chemical group. nih.govresearchgate.net Replacing a phenyl ring with an electron-deficient pyridine ring is a frequent tactic to increase resistance to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net However, it's important to note that electron-deficient arenes can sometimes be substrates for other metabolic enzymes like aldehyde oxidase. nih.gov The this compound scaffold, being highly electron-deficient, provides a starting point for creating compounds with potentially improved metabolic profiles.

Binding Affinity: Binding affinity can be enhanced by introducing structural modifications that lead to more favorable interactions with the target protein, such as hydrogen bonding or π-π stacking. researchgate.net Aromatic modifications, including the substitution of a phenyl ring with a pyridine, can improve metabolic stability and introduce opportunities for additional hydrogen bonding. researchgate.net The ethynyl group on the this compound scaffold is particularly useful as it can be used in coupling reactions to attach various functional groups, allowing for systematic exploration of the binding pocket to maximize affinity.

Materials Science and Functional Materials

Building Blocks for Hybrid Materials and Composites

The reactivity of the ethynyl and chloro groups makes this compound a valuable building block for creating functional materials. The terminal alkyne can participate in various reactions, most notably 1,3-dipolar cycloadditions (a type of "click chemistry") and Sonogashira coupling reactions. These reactions are highly efficient and allow for the construction of complex molecular architectures and polymers. For example, related scaffolds like 2,6-dichloro-9-thiabicyclo[3.3.1]nonane have been used to create derivatives that can be incorporated into functional molecules and polymers via click chemistry. mdpi.com The rigid pyridine core can impart desirable thermal and mechanical properties to the resulting materials.

Development of Optoelectronic Properties in Pyridine-Based Materials

The pyridine ring, being an electron-deficient aromatic system, is an attractive component in the design of materials for optoelectronic applications. The incorporation of an ethynyl group, as seen in this compound, provides a rigid and linear scaffold that can be extended through various coupling reactions to create highly conjugated systems. These conjugated structures are the cornerstone of organic optoelectronic materials, as they facilitate the delocalization of π-electrons, which is essential for charge transport and light emission.

Research into pyridine-based materials has demonstrated their utility in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The inherent properties of ethynylpyridines, such as their conjugation, absorption and emission characteristics, and potential for metal coordination, have been leveraged in the creation of light-emitting materials and other functional systems nih.gov.

While direct studies on the optoelectronic properties of polymers derived solely from this compound are not extensively documented, the broader class of 2,6-bis(arylethynyl)pyridine scaffolds serves as a strong indicator of their potential. For instance, a series of bisphenylureas based on a 2,6-bis(2-anilinoethynyl)pyridine scaffold have been synthesized and shown to exhibit tunable fluorescent properties, making them suitable for anion sensing applications nih.govrsc.org. These studies highlight how modifications to the pyridine core can significantly influence the material's optoelectronic behavior. The synthetic versatility of the ethynyl group allows for the introduction of various functional groups, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.

The general approach to developing these materials involves the synthesis of π-conjugated polymers where the pyridine unit acts as a key building block. The tuning of energy band gaps and energy levels in these conjugated polymers is a critical aspect of achieving high-performance materials for electronic devices mdpi.com. The electron-withdrawing nature of the pyridine ring can be balanced by incorporating electron-donating units into the polymer backbone, creating donor-acceptor (D-A) systems with desirable charge-transfer characteristics.

Table 1: Potential Optoelectronic Applications of Pyridine-Based Materials

| Application | Key Properties of Pyridine Unit |

|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting capability, tunable emission color |

| Organic Photovoltaics (OPVs) | Electron-accepting nature, broad absorption spectra |

| Chemical Sensors | Fluorescence response to specific analytes |

Molecular Assemblies on Surfaces for Nanostructure Fabrication

The precise arrangement of molecules on solid surfaces is a fundamental goal in nanoscience, as it allows for the bottom-up fabrication of functional nanostructures with controlled architectures and properties. The ethynyl group in this compound offers a reactive handle for surface functionalization and the construction of ordered molecular assemblies.

Self-assembled monolayers (SAMs) are a powerful technique for modifying the characteristics of metal surfaces by introducing a layer of organic molecules nih.gov. The formation and structure of these monolayers are influenced by factors such as solution concentration and pH nih.gov. Pyridine-containing molecules have been shown to form ordered structures on surfaces, driven by interactions between the molecule and the substrate, as well as intermolecular forces.

While specific studies on the self-assembly of this compound are not prominent in the literature, the principles governing the self-assembly of similar pyridine derivatives provide valuable insights. For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes under mild acidic conditions nih.gov. This demonstrates the capacity of pyridine-based structures to form well-defined, mechanically robust nanomaterials through cooperative self-assembly mechanisms nih.gov.

The fabrication of nanostructures using molecular building blocks is a key area of research with potential applications in nanoelectronics, catalysis, and sensing. The ability to control the arrangement of molecules on a surface can lead to the creation of patterns with dimensions on the nanometer scale. Techniques such as dip-pen nanolithography can be used to create nanoscale patterns of molecules on a surface, which can then be used as templates for the fabrication of metal nanostructures techconnect.org.

The combination of the rigid pyridine-ethynyl backbone with the potential for directional intermolecular interactions makes this compound and its derivatives promising candidates for the construction of ordered molecular layers and one- or two-dimensional nanostructures on various substrates. The chlorine substituents could further influence the packing and electronic properties of such assemblies.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-bis(2-anilinoethynyl)pyridine |

Future Research Horizons for this compound: An Emerging Building Block

The chemical compound this compound is a halogenated and ethynylated pyridine derivative poised for significant exploration across various scientific disciplines. Its unique structural features—a pyridine core, reactive chloro substituents, and a versatile ethynyl group—offer a rich landscape for future research and development. This article outlines the prospective research directions and emerging trends for this promising molecule, focusing on novel synthesis, computational design, advanced materials, and biological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichloro-3-ethynylpyridine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and alkyne functionalization steps. For example, chlorination of pyridine derivatives followed by Sonogashira coupling for ethynyl group introduction. Purity validation employs HPLC (>98% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents like DCM in H NMR). Cross-referencing with PubChem data (InChI key, molecular formula) ensures structural consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- C NMR to confirm chlorine substitution patterns and ethynyl resonance (~70-90 ppm).

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] peak matching theoretical mass).

- FT-IR to identify C≡C stretches (~2100 cm). Structural ambiguities can be resolved via X-ray crystallography using SHELXL for refinement .

Q. What safety protocols are essential when handling chlorinated pyridines like this compound?

- Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (gloves, lab coats) is mandatory. Waste must be segregated into halogenated organic containers and processed via incineration to avoid environmental release. Safety data sheets (SDS) for analogs (e.g., (2,6-dichlorophenyl)thiourea) recommend consulting a physician upon exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using Design of Experiments (DoE)?

- Methodological Answer : Apply DoE to variables like temperature, catalyst loading (e.g., Pd/Cu for Sonogashira), and solvent polarity. For instance, a central composite design (CCD) can model yield responses. Process optimization for similar compounds (e.g., 4-amino-2,6-dimethylpyridine) highlights reflux time and inert atmosphere as critical factors. Validate via ANOVA to identify significant variables .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridines?

- Methodological Answer : Contradictions (e.g., bond-length discrepancies) require iterative refinement in SHELXL. Use the R1 and wR2 indices to assess model fit. For twinned crystals, SHELXD can deconvolute overlapping reflections. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. How should researchers statistically analyze inconsistent physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Employ Grubbs’ test to identify outliers in replicate measurements. For stability studies under varying pH/temperature, use Arrhenius kinetics to model degradation rates. Data visualization tools (e.g., OriginLab) can highlight trends, while multivariate analysis (PCA) isolates confounding variables .

Q. What methodologies validate the catalytic role of this compound in cross-coupling reactions?

- Methodological Answer : Conduct kinetic studies via stopped-flow UV-Vis to monitor reaction intermediates. Compare turnover frequencies (TOF) with control experiments (e.g., catalyst-free conditions). Isotopic labeling (e.g., C-ethynyl) and DFT calculations (Gaussian 16) can elucidate mechanistic pathways .

Data Presentation & Critical Analysis

Q. How to present crystallographic and spectroscopic data cohesively in publications?

- Methodological Answer : Use CIF files from SHELXL for crystallographic tables (bond angles, torsion angles). Overlay experimental and simulated powder XRD patterns to confirm phase purity. For NMR, include peak assignments in supplementary data, referencing DEPT-135 for carbon multiplicity .

Q. What frameworks assess the environmental impact of this compound in interdisciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.